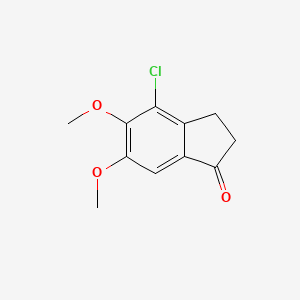

4-Chloro-5,6-dimethoxy-indan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

4-chloro-5,6-dimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-7-6(3-4-8(7)13)10(12)11(9)15-2/h5H,3-4H2,1-2H3 |

InChI Key |

KWIDYAQAXNXERR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2CCC(=O)C2=C1)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5,6 Dimethoxy Indan 1 One

Precursor Synthesis Strategies for 5,6-Dimethoxy-indan-1-one

The creation of the bicyclic indanone skeleton, specifically 5,6-dimethoxy-indan-1-one, is the foundational stage. chinjmap.comsigmaaldrich.com Researchers have predominantly relied on intramolecular cyclization reactions, with Friedel-Crafts chemistry and cyclization of arylpropionic acids being the most established and effective routes. nih.gov

Friedel-Crafts Acylation and Alkylation Routes

The Friedel-Crafts reaction provides a powerful tool for forming the indanone ring system. nih.gov This approach typically involves a two-step sequence beginning with an acylation followed by an intramolecular alkylation.

A common strategy employs 1,2-dimethoxybenzene (B1683551) as the starting aromatic compound and 3-chloropropionyl chloride as the acylating agent. The first step is an electrophilic aromatic substitution (SEAr) where the 3-chloropropionyl group is attached to the benzene (B151609) ring, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govwikipedia.org This acylation is followed by a second, intramolecular Friedel-Crafts alkylation. The same Lewis acid catalyst promotes the cyclization of the resulting intermediate, where the terminal alkyl chloride moiety attacks the aromatic ring to form the five-membered cyclopentanone (B42830) ring, yielding 5,6-dimethoxy-indan-1-one. Some methodologies have streamlined this process into a one-pot synthesis, enhancing efficiency.

Table 1: Representative Conditions for Friedel-Crafts Synthesis of 5,6-Dimethoxy-indan-1-one

| Starting Material | Reagent | Catalyst | Key Transformation | Ref. |

|---|---|---|---|---|

| 1,2-Dimethoxybenzene | 3-Chloropropionyl chloride | AlCl₃ | Intermolecular Acylation | nih.gov |

| 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one | AlCl₃ | Intramolecular Alkylation (Cyclization) | nih.gov | |

| Benzoic acids | Thionyl chloride, Ethylene | AlCl₃ | One-pot Acyl Chloride Formation and Intramolecular Alkylation | nih.gov |

This table is for illustrative purposes and synthesizes general steps from reviewed literature.

Intramolecular Cyclization of Substituted Arylpropionic Acids

An alternative and widely used method for constructing the indanone core is the intramolecular cyclization of a substituted arylpropionic acid. The key precursor for this route is 3-(3,4-dimethoxyphenyl)propanoic acid. nih.gov

This precursor is treated with strong dehydrating agents or acids, which promote an intramolecular acylation reaction. A mixture of phosphorus pentoxide (P₂O₅) and a strong acid like p-toluenesulfonic acid or methanesulfonic acid is frequently used. nih.gov In this reaction, the carboxylic acid is activated and then acts as the electrophile, attacking the electron-rich aromatic ring to close the five-membered ring and form 5,6-dimethoxy-indan-1-one in high yield. This method is often favored for its reliability and the accessibility of the starting propanoic acid derivative.

Alternative Cycloaddition and Condensation Approaches

While Friedel-Crafts reactions and arylpropionic acid cyclizations are the dominant strategies, other methods for indanone synthesis exist, although they are less commonly reported for the specific 5,6-dimethoxy substituted pattern. These can include Diels-Alder reactions and various condensation pathways. nih.gov For instance, Nazarov cyclization, an electrocyclic reaction of divinyl ketones, provides another route to indanones, though its application to this specific target is not prominent. These alternative approaches are generally more specialized and have not gained the widespread use of the more traditional methods for producing this particular precursor.

Regioselective Chlorination on the Aromatic Ring

With the 5,6-dimethoxy-indan-1-one precursor in hand, the subsequent step is the selective introduction of a chlorine atom onto the aromatic ring to yield the final product. This is accomplished through an electrophilic aromatic substitution reaction.

Electrophilic Aromatic Substitution (EAS) with Chlorinating Agents

The chlorination of 5,6-dimethoxy-indan-1-one is a classic electrophilic aromatic substitution (SEAr) reaction. wikipedia.orgresearchgate.net A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine in the presence of a mild Lewis acid, is used to generate the electrophilic chlorine species (Cl⁺ or a polarized complex). The electron-rich aromatic ring of the indanone attacks this electrophile, leading to the substitution of a hydrogen atom with a chlorine atom. The key challenge and success of this step lie in controlling the position of the incoming chlorine atom, a concept known as regioselectivity.

The outcome of the chlorination reaction is dictated by the electronic properties of the substituents already present on the aromatic ring. wikipedia.org In 5,6-dimethoxy-indan-1-one, there are three key directing groups: two methoxy (B1213986) groups (-OCH₃) at positions 5 and 6, and the annulated carbonyl group of the cyclopentanone ring.

Activating Groups: The two methoxy groups are powerful activating groups. organicchemistrytutor.comlibretexts.org Through the resonance effect (+M), their lone pair electrons increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. youtube.com These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

Deactivating Group: The carbonyl group (C=O) is a deactivating group. libretexts.org It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive. youtube.com Carbonyl groups are meta-directors. libretexts.org

Combined Influence: The regioselectivity of the chlorination is a result of the interplay between these competing effects. The powerful activating nature of the methoxy groups dominates the reaction. youtube.com There are two available positions for substitution on the aromatic ring: C-4 and C-7.

The C-4 position is ortho to the C-5 methoxy group.

The C-7 position is ortho to the C-6 methoxy group.

Both positions are meta to the deactivating influence of the carbonyl group. The strong activating effect of the C-5 and C-6 methoxy groups directs the incoming electrophile to one of these two sites. The observed and desired formation of 4-Chloro-5,6-dimethoxy-indan-1-one indicates a preferential attack at the C-4 position. This preference can be attributed to a combination of steric and electronic factors, where the specific electronic environment created by the synergy of the C-5 methoxy group and the rest of the molecular structure favors substitution at the C-4 site over the C-7 site.

Directed Ortho-Metalation and Halogenation

An alternative and highly regioselective strategy for the synthesis of this compound is through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be quenched with an electrophilic chlorine source. wikipedia.org

In the context of 5,6-dimethoxy-indan-1-one, the methoxy groups themselves can act as DMGs. However, the C5-methoxy group would direct metalation to the C4 and C6 positions. To achieve exclusive C4-chlorination, a more powerful directing group or a modification of the substrate might be necessary. For instance, conversion of the C5-methoxy group to a more potent DMG like a carbamate (B1207046) could be considered. nih.gov Alternatively, if a suitable precursor is used where the C4 position is the only accessible ortho-position to a strong DMG, high regioselectivity can be achieved.

The general steps for this approach would be:

Protection of the ketone if it is reactive towards the organolithium base.

Introduction of a potent directing group if necessary.

Treatment with a strong base (e.g., n-butyllithium, s-butyllithium) in an ethereal solvent like THF at low temperatures to generate the C4-lithiated species. mt.com

Quenching the aryllithium intermediate with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS).

Pre-functionalization and Subsequent Halogenation

This methodology involves introducing a functional group at the C4 position that can be later transformed into a chlorine atom. This multi-step approach can offer excellent regioselectivity. A plausible sequence would be:

Nitration: Selective nitration at the C4 position of 5,6-dimethoxy-indan-1-one. The directing effects of the methoxy groups would need to be carefully controlled.

Reduction: The resulting 4-nitro-5,6-dimethoxy-indan-1-one is then reduced to 4-amino-5,6-dimethoxy-indan-1-one.

Sandmeyer Reaction: The amino group is converted to a diazonium salt using nitrous acid, which is then displaced by a chloride ion, typically using copper(I) chloride (CuCl).

This sequence is a classic method for the introduction of halogens onto an aromatic ring with high regiochemical control.

Mechanistic Elucidation of Formation Pathways

The formation of this compound is governed by the principles of electrophilic aromatic substitution and organometallic chemistry.

Identification of Reaction Intermediates

In Direct Chlorination: The key intermediate is a resonance-stabilized carbocation known as an arenium ion or σ-complex. wikipedia.orgmasterorganicchemistry.com The attack of the electrophile (e.g., Cl⁺) at the C4 position of 5,6-dimethoxy-indan-1-one disrupts the aromaticity of the benzene ring and forms a σ-complex. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons bearing the methoxy groups and ortho and para to the point of attack. The stability of this intermediate is a key factor in determining the reaction rate. masterorganicchemistry.com

In Directed Ortho-Metalation: The central intermediate is a C4-lithiated indanone. wikipedia.orgorganic-chemistry.org This is a highly reactive organometallic species where a carbon-lithium bond exists at the C4 position. The formation of this intermediate is directed by the coordination of the organolithium reagent to a nearby directing group. uwindsor.ca The stability of such lithiated intermediates can be a concern, as they can be thermally unstable. acs.orgacs.org

Kinetic Studies of Synthetic Transformations

For Direct Chlorination: This reaction is expected to follow second-order kinetics, being first order in both the indanone substrate and the electrophilic chlorinating species. masterorganicchemistry.com The rate-determining step is the formation of the σ-complex, as this involves the disruption of the aromatic system. masterorganicchemistry.commasterorganicchemistry.com The reaction rate would be significantly influenced by the concentration and activity of the catalyst, the polarity of the solvent, and the temperature. acs.orgresearchgate.net Electron-donating groups, such as the methoxy groups present in the substrate, increase the rate of electrophilic aromatic substitution. wikipedia.orgyoutube.com

Table 2: Predicted Kinetic Influences on the Synthesis of this compound

| Synthetic Route | Key Variable | Effect on Reaction Rate | Rationale |

| Direct Chlorination | Catalyst Concentration (e.g., FeCl₃) | Increase | The catalyst generates a higher concentration of the active electrophile. chemguide.co.uk |

| Direct Chlorination | Solvent Polarity | Generally Increase | Polar solvents can stabilize the charged σ-complex in the transition state, lowering the activation energy. researchgate.net |

| Directed Ortho-Metalation | Temperature | Increase | As with most chemical reactions, higher temperatures increase the rate of lithiation. However, it can also lead to decomposition of the unstable lithiated intermediate. acs.org |

| Directed Ortho-Metalation | Basicity of Organolithium Reagent | Increase | A stronger base will deprotonate the aromatic ring more rapidly. |

Comprehensive Spectroscopic Analysis of this compound Remains Elusive

A thorough investigation into the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, specific detailed analyses from nuclear magnetic resonance (NMR) and vibrational spectroscopy for this particular molecule could not be obtained.

While spectroscopic data for structurally related compounds, such as 5,6-dimethoxy-indan-1-one and other substituted indanones, are accessible, this information is insufficient to provide a scientifically rigorous and detailed analysis of this compound as requested. The introduction of a chlorine atom at the 4-position of the indanone ring system is expected to induce significant changes in the electronic environment and, consequently, in the spectroscopic signatures of the molecule. A predictive analysis based on related compounds would not meet the required standard of scientific accuracy for a detailed report.

The requested article structure, which includes in-depth analysis of 1H and 13C NMR chemical shifts, coupling constants, two-dimensional NMR correlations (COSY, HMQC, HMBC, NOESY), and detailed assignments of FTIR and Raman vibrational modes, necessitates access to primary experimental data. Without such data, any attempt to generate the specified content would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the generation of a detailed article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound, as per the provided outline, cannot be completed at this time due to the absence of the necessary experimental data in the public domain. Further research and publication of the spectroscopic properties of this specific compound are required before a comprehensive and accurate analysis can be compiled.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of a molecule's elemental composition and the elucidation of its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The theoretical exact mass of 4-Chloro-5,6-dimethoxy-indan-1-one can be calculated to provide a benchmark for experimental results.

Theoretical Exact Mass Calculation for this compound (C₁₁H₁₁ClO₃): The exact mass is calculated using the masses of the most abundant isotopes of each element:

¹²C: 12.000000 Da

¹H: 1.007825 Da

³⁵Cl: 34.968853 Da

¹⁶O: 15.994915 Da

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₁H₁₁³⁵ClO₃ | 226.03967 |

| [M+H]⁺ | C₁₁H₁₂³⁵ClO₃ | 227.04750 |

| [M+Na]⁺ | C₁₁H₁₁³⁵ClNaO₃ | 249.02959 |

This table presents calculated theoretical values.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule, revealing information about its structural components. While a specific mass spectrum for this compound is not published, a predicted fragmentation pattern can be inferred based on the known fragmentation of indanones and related structures.

The indanone core is expected to undergo characteristic fragmentation pathways, including:

Loss of CO: A common fragmentation for cyclic ketones, leading to a stable indenyl cation.

Loss of CH₃: Cleavage of the methoxy (B1213986) groups.

Loss of OCH₃: Loss of a methoxy radical.

Loss of Cl: Cleavage of the chloro substituent.

Retro-Diels-Alder (RDA) reaction: Cleavage of the five-membered ring.

The presence of the chloro and dimethoxy substituents on the aromatic ring will influence the fragmentation, potentially leading to characteristic losses of these groups or fragments containing them. For instance, the mass spectrum of the related compound 5,6-Dimethoxy-1-indanone (B192829) shows significant peaks at m/z 192 (M⁺), 177, and 107, indicating losses of methyl and other fragments. scialert.net

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and torsion angles of this compound, revealing its solid-state conformation. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

As of now, there is no publicly available crystal structure data for this compound. The synthesis of related indanone derivatives and their analysis by X-ray crystallography has been reported, confirming the general structural features of the indanone skeleton. chinesechemsoc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. The spectrum is sensitive to the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the carbonyl group. The substitution of the benzene (B151609) ring with a chlorine atom and two methoxy groups is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted indanone.

n → π* transitions: This is a lower-energy transition involving the non-bonding electrons of the carbonyl oxygen. This transition is characteristically weak.

Studies on substituted benzophenones, which share a similar chromophoric system, show that the position and intensity of these bands are sensitive to both the substituents and the solvent. scialert.netmdpi.com For example, the UV spectrum of benzophenone (B1666685) in n-heptane shows bands at 203.6 nm, 248.2 nm (π → π), and 346.6 nm (n → π). mdpi.com The presence of electron-donating methoxy groups and the electron-withdrawing chloro group on the indanone ring will modulate the energies of the molecular orbitals and thus the wavelengths of these transitions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 4-Chloro-5,6-dimethoxy-indan-1-one. These methods offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) is a widely used method for predicting the molecular structure of compounds similar to this compound. For the related compound 5,6-dimethoxy-1-indanone (B192829), DFT calculations using the B3LYP and CAM-B3LYP methods with a 6-311G(d,p) basis set have been employed to optimize the molecular geometry. nih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly analyzed using DFT.

Interactive Table: Selected Optimized Geometrical Parameters of 5,6-dimethoxy-1-indanone (as an analogue)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-C2 | 1.51 |

| C2-C3 | 1.52 |

| C1=O | 1.23 |

| C5-O(CH3) | 1.36 |

| C6-O(CH3) | 1.37 |

| C1-C9-C4 | 109.5 |

| C2-C1-O | 124.8 |

| C5-C6-O(CH3) | 118.2 |

Data sourced from studies on the analogous compound 5,6-dimethoxy-1-indanone. nih.gov

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for electronic structure determination. While specific ab initio studies on this compound are not prominent, the application of such methods to similar structures provides a benchmark for the results obtained from DFT. These calculations are computationally intensive but yield highly reliable data on electronic energies and wavefunctions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electron-transfer properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For the related 5,6-dimethoxy-1-indanone, the HOMO-LUMO energy gap has been calculated to be a key factor in its stability. nih.gov In a study on the structurally similar 4-Chloro-6,7-dimethoxyquinazoline, the HOMO-LUMO energy gap was determined to be a crucial parameter in assessing its bioactivity. researchgate.net

Interactive Table: FMO Parameters of Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5,6-dimethoxy-1-indanone | -6.21 | -1.78 | 4.43 |

| 4-Chloro-6,7-dimethoxyquinazoline | -6.54 | -1.87 | 4.67 |

Data sourced from studies on analogous compounds. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For molecules like this compound, the carbonyl oxygen and the chlorine atom are expected to be regions of high negative potential, making them likely sites for electrophilic interaction. The aromatic protons and the hydrogen atoms of the methoxy (B1213986) groups would exhibit positive potential. Studies on the related 4-Chloro-6,7-dimethoxyquinazoline have utilized MEP analysis to identify these reactive regions. researchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure. For instance, theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra) for 5,6-dimethoxy-1-indanone have shown good agreement with experimental findings. nih.gov Similarly, for 4-Chloro-6,7-dimethoxyquinazoline, calculated vibrational frequencies using DFT were found to match well with the experimental values. researchgate.net These correlations provide strong evidence for the accuracy of the computed molecular geometry and electronic structure.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the flexibility of the five-membered ring and the orientation of the methoxy groups are of particular interest. A study on 5,6-dimethoxy-1-indanone revealed that the most stable conformer has the methoxy groups oriented in opposite planes. nih.gov The energy landscape, which maps the potential energy as a function of conformational changes, can be generated to identify the most stable conformers and the energy barriers between them.

Chemical Reactivity and Derivatization of 4 Chloro 5,6 Dimethoxy Indan 1 One

Reactions at the Carbonyl Group

The ketone functionality at the 1-position of the indanone core is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and condensations.

Reduction Reactions to Indanols

The reduction of the carbonyl group in 4-Chloro-5,6-dimethoxy-indan-1-one to a hydroxyl group yields the corresponding indanol derivative. This transformation is a common step in the synthesis of various biologically active molecules. The specific stereochemistry of the resulting alcohol can often be controlled by the choice of reducing agent and reaction conditions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the 1-position. For instance, Grignard reagents and organolithium compounds can be used to introduce alkyl or aryl groups, expanding the carbon skeleton of the molecule.

Condensation Reactions (e.g., Oxime and Hydrazone Formation)

Condensation reactions involving the carbonyl group provide a straightforward method for introducing nitrogen-containing functionalities. nih.gov These reactions typically proceed by the addition of a primary amine derivative to the ketone, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. nih.gov

The formation of oximes and hydrazones from ketones has been a long-established and widely used reaction in organic chemistry. nih.gov The reaction to form oximes from ketones and hydroxylamine, and hydrazones from ketones and hydrazines, are venerable ligation methods that result in the formation of a C=N bond with water as the only byproduct. nih.gov These reactions are generally reversible and can be catalyzed by acids. nih.govnih.gov The stability of the resulting oxime or hydrazone linkage should be considered, as they can undergo hydrolysis in aqueous media. nih.gov

Recent advancements have led to the development of highly efficient catalysts, such as anthranilic acids, which can significantly accelerate the rate of hydrazone and oxime formation, even at neutral pH. nih.gov This has expanded the utility of these reactions in various fields, including bioconjugation. nih.govnih.gov

Reactions on the Chlorinated Aromatic Ring

The presence of a chlorine atom on the aromatic ring opens up possibilities for further functionalization through substitution reactions.

Further Halogenation and Functionalization

The aromatic ring of this compound can undergo further halogenation, such as bromination. Studies on the bromination of 4-chloro-1-indanone (B82819) have shown that the reaction can occur on the cyclopentanone (B42830) ring, leading to mono- and dibromo derivatives. researchgate.net The specific conditions of the bromination reaction can influence the position and extent of halogenation.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The chlorine atom on the aromatic ring can be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This type of reaction is a powerful tool for modifying aromatic scaffolds in pharmaceutical and chemical research. nih.gov The feasibility and regioselectivity of SNAr reactions are influenced by the electronic nature of the aromatic ring and the nature of the nucleophile and leaving group. nih.govmdpi.com While the traditional mechanism involves a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The reactivity of the chloro-substituted ring in this compound towards nucleophiles allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. For example, reactions with various amines can lead to the synthesis of 4-amino-substituted indanone derivatives. mdpi.com

Reactions at the Cyclopentanone Ring

The cyclopentanone ring of this compound, with its enolizable α-protons and a reactive carbonyl group, is a primary site for a variety of chemical transformations. These reactions are crucial for introducing structural diversity and creating new molecular architectures.

α-Halogenation and Subsequent Transformations

The introduction of a halogen atom at the α-position to the carbonyl group is a fundamental transformation that opens up avenues for further derivatization. While direct α-halogenation studies on this compound are not extensively documented, the reactivity of related indanone systems provides valuable insights. For instance, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone has been reported, demonstrating the feasibility of α-bromination on the indanone core. nih.gov Such halogenated intermediates are versatile precursors for nucleophilic substitution, elimination, and cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Alkylation and Acylation Reactions

The carbon atom adjacent to the carbonyl group (α-carbon) in the cyclopentanone ring is amenable to alkylation and acylation reactions, typically proceeding through the formation of an enolate intermediate.

Base-mediated alkylation of 1-indanone (B140024) anions has been shown to be an effective method for producing 2-substituted 1-indanones. nih.gov This strategy can be envisioned for this compound, where treatment with a suitable base would generate the corresponding enolate, which can then be reacted with various alkyl halides to introduce new carbon-carbon bonds at the C-2 position. A notable example in a closely related system is the synthesis of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-1-indanone, a derivative of the Alzheimer's drug Donepezil, which highlights the utility of such alkylation reactions. nih.govscbt.com

Similarly, acylation at the α-position can be achieved. Research on the acylation of 5,6-dimethoxy-1-indanone (B192829) with methyl N-benzyl-4-methylpiperidinecarboxylate serves as a key example of this transformation. beilstein-journals.org This reaction introduces an acyl group, further functionalizing the indanone core and providing a handle for subsequent chemical modifications.

Modifications of the Methoxy (B1213986) Groups

The two methoxy groups on the aromatic ring of this compound are significant sites for chemical manipulation, offering pathways to hydroxylated derivatives and other alkoxy analogues.

Demethylation Strategies

The cleavage of methyl ethers to reveal phenol (B47542) functionalities is a common and important reaction in the synthesis of natural products and pharmaceutical agents. For dimethoxy-indanone systems, selective demethylation has been demonstrated using various reagents. In a study on 4,7-dimethoxy-1-indanone, selective demethylation was achieved using magnesium iodide. nih.govacs.org Another approach utilized sodium methanethiolate (B1210775) at elevated temperatures for selective demethylation. nih.govacs.org These methods underscore the potential to selectively or fully demethylate this compound to access the corresponding hydroxyindanones.

| Reagent | Substrate | Outcome | Reference |

| Magnesium Iodide | 4,7-Dimethoxy-1-indanone | Selective demethylation | nih.govacs.org |

| Sodium Methanethiolate | 7-Methoxy-4-(4-pentenyloxy)-1-indanone | Selective demethylation | nih.govacs.org |

Conversion to Other Alkoxy or Hydroxy Functions

Once a methoxy group is converted to a hydroxyl group, further functionalization is possible. The resulting hydroxy-indanone can be alkylated to introduce different alkoxy groups. An example of this is the alkylation of 7-hydroxy-1-indanone (B1662038) with 1-bromo-4-pentene to yield 7-(4′-alkenyloxy)-1-indanone. nih.govacs.org This demonstrates a clear pathway for converting the methoxy groups of this compound, via a hydroxyl intermediate, into a variety of other ether derivatives, thereby expanding the chemical space of accessible compounds.

Synthesis of Diverse Derivatives

The combination of reactions at the cyclopentanone ring and modifications of the methoxy groups allows for the synthesis of a wide array of derivatives from a this compound precursor. The literature on related indanones showcases the breadth of possible structures.

For instance, the synthesis of C5- and C6-alkoxy and benzyloxy-substituted 1-indanones has been accomplished through the alkylation of the corresponding hydroxy-1-indanones. beilstein-journals.org Furthermore, the preparation of 4-chloro-7-hydroxy-1-indanone and its subsequent conversion to 4-chloro-7-(4′-alkenyloxy)-1-indanone provides direct evidence for the reactivity of a chloro-substituted indanone core, suggesting similar transformations are applicable to the 4-chloro-5,6-dimethoxy isomer. nih.govacs.org The synthesis of trifluoromethyl-substituted indanones has also been reported, indicating that a broad range of functional groups can be incorporated into the indanone framework. nih.gov These examples collectively illustrate the vast potential of this compound as a versatile building block for creating diverse and complex molecules.

Incorporation into Polycyclic Systems

The rigid framework of the indanone core, substituted with chlorine and dimethoxy groups, provides a strategic starting point for the synthesis of complex, multi-ring systems. The reactivity of the ketone and the aromatic ring allows for various cyclization strategies. A notable example involves the intramolecular photocycloaddition of an indanone derivative to construct a highly complex polycyclic structure.

Research has demonstrated that a derivative, 4-Chloro-7-(pent-4-en-1-yloxy)-2,3-dihydro-1H-inden-1-one, undergoes a sophisticated reaction cascade upon irradiation. acs.org This process, an intramolecular ortho photocycloaddition, forges new carbon-carbon bonds, leading to the formation of a cage-like polycyclic architecture. The reaction proceeds by irradiating the indanone derivative in a solvent like acetonitrile, which results in the formation of 3a¹-Chloro-1,2,4a,5,6,7-hexahydro-3H,3a¹H,4H-cyclopenta[1′,2′]cyclopropa nih.govacs.orgpentaleno[6a,1-b]pyran-3-one. acs.org This transformation highlights the utility of the 4-chloro-indan-1-one scaffold in accessing unique and sterically congested polycyclic systems that would be challenging to synthesize through other methods. acs.org

The general class of 1-indanones has also been utilized as key intermediates in the synthesis of other significant polycyclic compounds, such as kinamycin derivatives and fluorinated polyaromatic hydrocarbons, underscoring the broad applicability of this structural motif in building molecular complexity. beilstein-journals.org

Formation of Indanone-Heterocycle Hybrids

The fusion of the this compound core with various heterocyclic rings has yielded hybrid molecules with significant chemical and biological interest. These hybrids leverage the structural features of both the indanone and the attached heterocycle.

One prominent synthetic strategy involves the reaction of the indanone's carbonyl group. For instance, derivatives of 5,6-dimethoxy-1-indanone have been used to create complex pyridine-coupled hybrids. researchgate.net The synthesis begins with the formation of a Schiff's base from the indanone using 2-cyanoacetohydrazide. This intermediate then undergoes a cyclization reaction with a substituted 2-arylidenemalononitrile, catalyzed by piperidine (B6355638), to yield 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net This multi-step synthesis demonstrates a robust method for linking the indanone core to a highly functionalized pyridine (B92270) ring system. researchgate.net

Another significant class of indanone-heterocycle hybrids includes those linked to a piperidine moiety. A key example is the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as E2020, which was developed during studies on acetylcholinesterase inhibitors. nih.gov The synthesis of this molecule and its analogues involves connecting the piperidine ring to the C2 position of the indanone core, creating a flexible yet defined spatial arrangement of the two cyclic systems. nih.govdrugbank.com

The following table summarizes the key reactants and resulting hybrid structures:

| Indanone Starting Material | Heterocyclic Reagent(s) | Resulting Hybrid Structure |

| 5,6-dimethoxy-1-indanone | 2-cyanoacetohydrazide, then 2-arylidenemalononitrile | 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile researchgate.net |

| 5,6-dimethoxy-1-indanone derivative | 1-benzyl-4-piperidinemethanol derivative | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine nih.gov |

Structure-Reactivity Relationship (SRR) Studies of Synthesized Analogues

The investigation of analogues of this compound has been crucial in understanding the relationship between chemical structure and biological activity, a field more commonly referred to as Structure-Activity Relationship (SAR) studies. These studies systematically modify the molecule's structure to observe the corresponding changes in its biological efficacy, providing insights into its mechanism of action.

A seminal SAR study was conducted in the development of acetylcholinesterase (AChE) inhibitors, leading to the discovery of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020). nih.gov The study explored the replacement of a 2-isoindoline moiety in an earlier series of compounds with an indanone ring system. It was found that this replacement was well-tolerated, maintaining potent biological activity. nih.gov

Further optimization within the indanone series revealed several key structural features for high potency:

The Indanone Moiety: The rigid, bicyclic indanone structure was found to be a critical component for binding to the active site of AChE.

Dimethoxy Substitution: The presence of two methoxy groups on the benzene (B151609) ring of the indanone, specifically at the 5- and 6-positions, was determined to be optimal for activity.

Linker and Piperidine Group: The methylene (B1212753) linker between the indanone C2 position and the nitrogen of the piperidine ring, along with the N-benzyl group on the piperidine, were also crucial for high-affinity binding.

The systematic modification of these components led to the identification of compound 13e (E2020) as one of the most potent AChE inhibitors in the series, with an IC₅₀ value of 5.7 nM. nih.gov This compound also exhibited high selectivity, being 1250 times more selective for AChE over the related enzyme butyrylcholinesterase. nih.gov

The table below details the inhibitory activity of selected analogues, illustrating the SAR.

| Compound | Core Structure | Substituents | AChE Inhibitory Potency (IC₅₀, nM) |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (1) | Acyclic analogue | Benzoylaminoethyl | Less potent starting point nih.gov |

| 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine (5) | Isoindoline | - | More potent rigid analogue nih.gov |

| 1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine | Indanone | Unsubstituted | Active nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e/E2020) | Indanone | 5,6-dimethoxy | 5.7 nih.gov |

These studies underscore the importance of the 5,6-dimethoxy-indan-1-one scaffold as a pharmacophore that can be systematically modified to achieve high potency and selectivity for specific biological targets.

Applications in Organic Synthesis and Material Science

Role as a Key Building Block in Multi-Step Organic Syntheses

Functionalized indanones are highly valued as intermediates in the synthesis of complex target molecules. The core structure serves as a rigid scaffold onto which additional complexity can be built. The most prominent example from this family of compounds is the use of the related 5,6-dimethoxy-1-indanone (B192829) as a crucial precursor in the industrial synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. drugbank.comscbt.com In these syntheses, the ketone functionality of the indanone is typically modified through reactions such as aldol (B89426) condensations to append larger side chains. nih.gov

Similarly, 4-Chloro-5,6-dimethoxy-indan-1-one possesses the necessary features to act as a pivotal building block. Its reactive sites allow for a variety of transformations:

Ketone Reactivity : The carbonyl group can undergo nucleophilic addition, condensation, and reduction reactions to introduce diverse substituents at the 2-position or to convert the ketone into other functional groups.

Alpha-Methylene Reactivity : The methylene (B1212753) group adjacent to the ketone (the C2 position) is activated and can be functionalized, for example, through alkylation or by serving as a nucleophile in various condensation reactions.

Aromatic Ring Substitution : The chlorine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position. This offers a synthetic advantage over its non-chlorinated analog.

The combination of these reactive sites makes it a valuable intermediate for constructing polycyclic or highly substituted aromatic compounds.

Precursor for the Development of New Reagents and Catalysts

While not extensively documented, the structure of this compound is suitable for development into specialized reagents or ligands for catalysis. The indane scaffold can impart specific steric properties, while the electronic nature of the molecule can be fine-tuned. For example, related triazine compounds bearing chloro and dimethoxy groups, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine , are used as stable and effective peptide coupling reagents. google.com This highlights how the combination of a halogen and methoxy (B1213986) groups on a core structure can lead to useful reactivity.

For this compound, potential applications could involve its conversion into:

Chiral Ligands : Reduction of the ketone to an alcohol and subsequent derivatization could yield chiral ligands for asymmetric catalysis. The rigid indane backbone is a common feature in successful ligand design.

Organocatalysts : The indanone structure could be incorporated into larger systems designed to act as organocatalysts, where the functional groups could participate in substrate activation or binding.

Application in Supramolecular Chemistry and Crystal Engineering

The assembly of molecules into ordered, solid-state structures through non-covalent interactions is the focus of crystal engineering and supramolecular chemistry. The functional groups on this compound make it an interesting candidate for such studies.

| Functional Group | Potential Non-Covalent Interaction |

| Carbonyl (C=O) | Hydrogen bond acceptor |

| Chlorine (Ar-Cl) | Halogen bonding, dipole-dipole interactions |

| Methoxy (O-CH₃) | Weak hydrogen bond acceptor, dipole-dipole interactions |

These interactions could be exploited to guide the self-assembly of the molecule into predictable one-, two-, or three-dimensional networks. While specific crystal structures for this compound are not publicly available, the principles of supramolecular chemistry suggest its potential for forming well-defined crystalline architectures.

Contribution to the Synthesis of Chemically Diverse Compound Libraries

Modern drug discovery often relies on the synthesis of large libraries of related compounds that can be screened for biological activity. The indanone core is an excellent scaffold for generating such libraries due to its facile and versatile reactivity. Research on the parent compound, 5,6-dimethoxy-1-indanone , has demonstrated its use in creating novel derivatives for screening purposes. For example, it has been used to synthesize Schiff's bases which are then converted into a library of pyridine-coupled derivatives tested for antimicrobial activity.

This compound provides an even more versatile starting point for library synthesis. The presence of the chlorine atom, in addition to the ketone, offers an orthogonal site for chemical modification. One could envision a combinatorial approach where a series of modifications are made at the ketone (e.g., forming various hydrazones or enamines) while a different set of modifications are made at the chloro-position via cross-coupling reactions. This "two-pronged" derivatization strategy would allow for the rapid generation of a large and structurally diverse collection of novel molecules for high-throughput screening in agrochemical or pharmaceutical research.

Q & A

Basic: What are the recommended methods for synthesizing 4-Chloro-5,6-dimethoxy-indan-1-one in a laboratory setting?

Methodological Answer:

The synthesis typically involves electrophilic chlorination of the indanone core. A common approach is to start with 5,6-dimethoxyindan-1-one (CAS 2107-69-9) and introduce chlorine at the 4-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions .

- Key variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry (1.1–1.5 equiv. chlorinating agent).

- Monitoring : Reaction progress can be tracked via TLC (Rf shift) or HPLC. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Basic: How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 228.05 (C₁₁H₁₁ClO₃⁺) .

- Elemental Analysis : Verify %C, %H, and %Cl align with theoretical values (e.g., %Cl ≈ 15.5%) .

Advanced: What strategies can be employed to optimize the regioselective introduction of the chlorine substituent at the 4-position of the indanone core?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : The 5,6-dimethoxy groups activate the para position (C4) for electrophilic attack. Computational modeling (DFT) can predict electron density distribution to validate site selectivity .

- Catalysis : Lewis acids like FeCl₃ or AlCl₃ enhance electrophilic substitution efficiency. For example, AlCl₃ in DCM at 0°C improves yield (75–85%) compared to uncatalyzed reactions .

- Competing Byproducts : Monitor for di-chlorinated byproducts (e.g., 4,7-dichloro derivatives) via LC-MS. Adjust reaction time and temperature to minimize over-chlorination .

Advanced: How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

Methodological Answer:

Contradictions often arise from differences in:

- Crystallization Solvents : Ethanol vs. acetone recrystallization can yield polymorphs with varying melting points (reported range: 92–96°C). Use DSC to characterize thermal behavior .

- Impurity Profiles : Trace solvents (e.g., DMF) or residual chlorinating agents may depress melting points. Perform elemental analysis and Karl Fischer titration to confirm purity .

- Spectral Interpretation : Compare NMR data with structurally analogous compounds (e.g., 6-bromo-4-chloroindanone derivatives) to resolve signal assignment conflicts .

Advanced: What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the C4 chlorine substituent lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. This helps optimize conditions for Suzuki-Miyaura coupling or hydroxylation .

- Docking Studies : If exploring biological activity, dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways or inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.